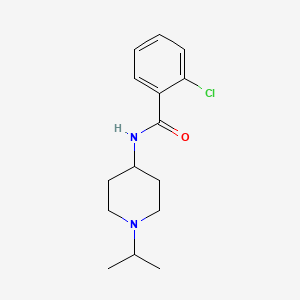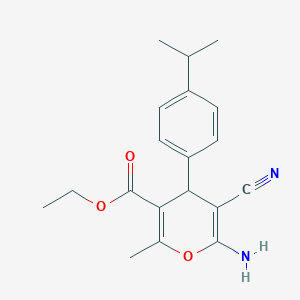![molecular formula C20H24N2O4S B4969247 N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MEOP or Compound 1, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan in 2014 and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation, and to activate the tumor suppressor protein p53, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that it has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo, making it a promising candidate for further study. However, one limitation of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide and its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 2-methoxyphenethylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with 2-oxo-1-piperidinecarboxylic acid to produce the final product. The synthesis method has been optimized and improved over time to increase yield and purity.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-7-3-2-6-16(19)13-14-21-27(24,25)18-11-9-17(10-12-18)22-15-5-4-8-20(22)23/h2-3,6-7,9-12,21H,4-5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHXYKOSTLRRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)
![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)

![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)